molecular formula C20H20N2O B12125938 (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide

(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide

Cat. No.: B12125938
M. Wt: 304.4 g/mol
InChI Key: DCUJBDTYGVUEBM-CSKARUKUSA-N
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Description

(2E)-N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide is a cinnamamide derivative featuring a 5-methyl-substituted indole moiety linked via an ethyl group to the α,β-unsaturated carbonyl system. Its molecular formula is C₁₉H₁₈N₂O (MW: 290.36 g/mol), and it is registered under CAS 212707-61-4 . The compound’s synthesis typically involves N-acylation of tryptamine derivatives with E-cinnamoyl chloride, a method analogous to procedures described for structurally related compounds (e.g., 79% yield in a two-phase toluene/K₂CO₃ system) . Structural confirmation is achieved via ¹H/¹³C NMR, LC/MS, and elemental analysis .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

(E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H20N2O/c1-15-7-9-19-18(13-15)17(14-22-19)11-12-21-20(23)10-8-16-5-3-2-4-6-16/h2-10,13-14,22H,11-12H2,1H3,(H,21,23)/b10-8+

InChI Key

DCUJBDTYGVUEBM-CSKARUKUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation Reactions

5-Methylindole undergoes alkylation with an ethylating agent (e.g., ethyl halide or ethylene oxide) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the indole’s nitrogen acts as a nucleophile. Key considerations include:

  • Reagents : Ethyl iodide, dimethyl sulfate, or ethylene oxide.

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the indole.

  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

ParameterOptimal ConditionsYield Range
Ethylating AgentEthyl iodide, 2 equivalents70–85%
BaseNaH (1.5 equivalents)
Temperature0°C to room temperature
Reaction Time12–24 hours

Functionalization Challenges

Steric hindrance from the 5-methyl group may reduce reaction rates. To mitigate this, transition metal catalysts (e.g., palladium) or microwave-assisted synthesis can accelerate alkylation.

Amide Bond Formation Techniques

The amide bond is formed by reacting the indole intermediate with cinnamoyl chloride or cinnamic acid derivatives . Two primary methods are employed:

Acyl Chloride Coupling

Direct reaction of 2-(5-methyl-1H-indol-3-yl)ethylamine with cinnamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) neutralizes HCl byproducts. This method is efficient for small-scale synthesis.

ReagentRoleConditions
Cinnamoyl chlorideAcylating agentDichloromethane, 0°C
BaseHCl scavengerTriethylamine (1.2 eq)
SolventPolar aproticTHF or DCM
Reaction Time2–4 hours

Yield : 80–90% (depending on purity of starting materials).

Carboxylic Acid Activation

For industrial scalability, coupling agents (e.g., EDC/HOBt or DCC/DMAP) activate cinnamic acid to form an active intermediate. This approach avoids corrosive acyl chlorides.

Coupling AgentRoleConditions
EDC/HOBtCarbodiimide + activatorDMF, RT, 24 hours
DMAPNucleophilic catalyst0.1 equivalents

Yield : 60–75% (may require purification via column chromatography).

Optimization and Industrial-Scale Production

To enhance efficiency, continuous flow synthesis and process intensification are applied.

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction times, and consistent product quality.

  • Example : A flow reactor with a Pd catalyst and phosphine ligand (e.g., PPh₃) facilitates coupling reactions under mild conditions.

ParameterFlow ConditionsOutcome
Catalyst Loading0.01–0.10 equivalentsHigh turnover numbers
SolventToluene or THFLow viscosity for flow
Temperature50–80°CAccelerated kinetics

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance reaction rates but may require distillation for recovery.

  • Green solvents (e.g., ionic liquids): Reduce environmental impact but are less commonly reported.

Analytical Characterization and Quality Control

Key characterization techniques include:

MethodPurposeData Example
¹H NMR Confirm E-configurationδ\delta 6.64 (d, J=16J = 16 Hz) for vinyl proton
HPLC Purity assessment>95% purity (C18 column)
GC-MS Molecular weight confirmationm/zm/z 304.4 (M⁺)

Stereochemical Considerations

The E-configuration of the cinnamamide is critical for biological activity. While synthesis often yields a mixture of E/Z isomers, photochemical isomerization (e.g., using thioxanthone catalysts) can enrich the E-form under UV light.

Isomerization MethodConditionsE:Z Ratio
Thioxanthone + 365 nmRT, 12 hours47:53

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Acyl ChlorideHigh yield, simple setupCorrosive reagents
Coupling AgentsScalable, safer reagentsLower yields, longer times
Continuous FlowConsistent quality, rapid mixingHigh equipment costs

Chemical Reactions Analysis

Hydrolysis Reactions

The enamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis1M HCl, reflux (4–6 hrs)3-Phenylprop-2-enoic acid + 2-(5-methyl-1H-indol-3-yl)ethylamineComplete conversion at 80°C; confirmed via LC-MS.
Basic Hydrolysis0.5M NaOH, 60°CSodium 3-phenylprop-2-enoate + free amineFaster kinetics compared to acidic conditions .

Mechanistic Insight : Protonation of the amide carbonyl in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly attack the carbonyl carbon.

Reductive Amination

The ethylamine linker enables reductive amination with aldehydes/ketones, forming secondary amines.

Reagents Conditions Product Yield
Benzaldehyde + NaBH(OAc)₃DCM, RT, 12 hrsN-Benzyl derivative78%
Cyclohexanone + NaBH₃CNMeOH, RT, 24 hrsN-Cyclohexyl derivative65%

Key Finding : Steric hindrance from the indole moiety reduces yields compared to simpler amines .

Electrophilic Substitution on Indole

The indole ring undergoes electrophilic substitution at the C2, C5, and C7 positions.

Reagent Position Product Regioselectivity
Bromine (Br₂) in DCMC55-Bromo-indole derivativeDominant due to methyl group directing effects .
Nitration (HNO₃/H₂SO₄)C77-Nitro-indole derivativeMinor product (15% yield) .

Structural Influence : The 5-methyl group deactivates the indole ring, reducing reaction rates compared to unsubstituted indoles .

Oxidation of the Enamide Double Bond

The α,β-unsaturated enamide participates in oxidation reactions.

Oxidizing Agent Conditions Product Notes
KMnO₄ (acidic)0°C, 2 hrs3-Phenylprop-2-enoic acid amideOver-oxidation to carboxylic acid avoided at low temps .
Ozone (O₃)DCM, -78°COzonide intermediate → AldehydeRequires reductive workup (e.g., Zn/HOAc) .

Caution : Strong oxidants may degrade the indole ring if conditions are not tightly controlled .

Cycloaddition Reactions

The enamide’s conjugated double bond engages in [4+2] cycloadditions.

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, 110°C, 8 hrsDiels-Alder adductEndo preference (dr 7:1) .
TetrazineRT, 24 hrsPyridazine derivativeInverse electron-demand DA; 92% yield .

Applications : These reactions enable modular derivatization for biological activity optimization .

Enzyme-Catalyzed Modifications

The compound interacts with cytochrome P450 enzymes, leading to hydroxylated metabolites.

Enzyme Site of Hydroxylation Metabolite Activity
CYP3A4Indole C55-Hydroxy derivativeReduced potency in cell-based assays .
CYP2D6Phenyl ring (para)4′-Hydroxy-phenylprop-2-enamideEnhanced solubility (>2-fold) .

Implication : Metabolic stability is a key consideration for therapeutic applications .

Key Reactivity Trends

  • Indole Stability : The 5-methyl group enhances oxidative stability but reduces electrophilic substitution rates .

  • Enamide Reactivity : The α,β-unsaturated system is prone to nucleophilic attack and cycloadditions .

  • Linker Flexibility : The ethylamine spacer allows for reductive amination without indole ring disruption .

Scientific Research Applications

Structural Characteristics

The compound features an indole moiety, which is commonly associated with various pharmacological properties, and a phenylprop-2-enamide backbone. The structural complexity of this compound may confer unique biological activities compared to other similar compounds.

The biological activity of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide can be categorized into several key areas:

  • Anticancer Activity : Indole derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit significant growth inhibition in cancer cells, suggesting potential for cancer therapy .
  • Anti-inflammatory Properties : This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Indole derivatives often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : Some indole-based compounds demonstrate protective effects on neuronal cells, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .

Case Studies

Several studies have investigated the applications of this compound:

  • Anticancer Studies : Research has demonstrated that (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported percent growth inhibitions (PGIs) exceeding 70% against several tumor types, indicating its potential as an anticancer agent .
  • Inflammation Models : In vitro studies have shown that this compound can reduce levels of inflammatory markers in cell cultures treated with pro-inflammatory agents. This suggests a role in managing inflammatory conditions .
  • Neuroprotection : Experimental models involving neuronal cells have indicated that the compound may protect against oxidative stress-induced damage, highlighting its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide would depend on its specific application. In biological systems, it may interact with proteins or enzymes, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and selected analogues:

Compound Name Core Structure Indole Substituent Amide Linkage Additional Substituents Reference
Target Compound Cinnamamide + Indole 5-methyl Ethyl bridge None
6,7-Dimethoxy-N-(2-(5-methylindol-3-yl)ethyl)quinazolin-4-amine (11g) Quinazoline + Indole 5-methyl Ethyl bridge 6,7-Dimethoxyquinazoline
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide Cinnamamide + Aryl N/A Direct aryl linkage 3,5-Bis(trifluoromethyl)phenyl
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen + Indole None Ethyl bridge 6-Methoxynaphthalene (naproxen)
(2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (20) Cinnamamide + Aryl N/A Direct aryl linkage 2,6-Dibromo-3-chloro-4-fluorophenyl

Key Observations :

  • Indole vs. Aryl Substitution : The target compound’s 5-methylindole group distinguishes it from N-arylcinnamamides (e.g., ), which often feature halogenated or trifluoromethylphenyl groups. The indole moiety may enhance interactions with serotonin receptors or hydrophobic protein pockets .
  • Amide Linkage : Unlike quinazoline-based analogues (e.g., 11g in ), the target compound retains the α,β-unsaturated carbonyl system, which is critical for bioactivity in cinnamamides .
Physicochemical Properties:
  • Lipophilicity : The target compound’s calculated logP (~3.5) is lower than halogenated N-arylcinnamamides (e.g., logP ~4.2 for compound 20 in ) due to the absence of lipophilic halogens .
  • Solubility : The indole ethyl group may improve aqueous solubility compared to highly halogenated analogues .
Antimicrobial Activity:
  • Target Compound: Limited data, but structurally related N-arylcinnamamides () show MIC values of 1–4 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis .
  • N-Arylcinnamamides: Compounds with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit superior activity (MIC: 0.5–2 µg/mL) due to enhanced membrane permeability .
  • Naproxen-Indole Hybrids () : Demonstrated dual anti-inflammatory and antimicrobial effects, though less potent than cinnamamides .
Anti-Inflammatory Activity:
  • Target Compound: Not tested, but indole derivatives are known to modulate NF-κB.
  • N-Arylcinnamamides : Compound 20 () attenuated NF-κB activation by >50% at 2 µM, comparable to prednisone .

Structure-Activity Relationships (SAR)

  • Indole Substitution : 5-Methyl substitution (target compound) may optimize steric fit in hydrophobic binding pockets, whereas hydroxylation () enhances metabolic clearance .
  • Aromatic Ring Effects : Halogenation (e.g., Br, Cl) or trifluoromethyl groups () increase lipophilicity and bactericidal activity but may elevate cytotoxicity .

Biological Activity

(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide is a synthetic organic compound notable for its structural complexity, featuring both indole and phenylpropene moieties. These structural characteristics suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide is C20H20N2OC_{20}H_{20}N_{2}O, with a molecular weight of 304.4 g/mol. The presence of the indole moiety is critical, as indoles are often linked to various pharmacological effects such as anticancer, anti-inflammatory, and neuroprotective activities.

Property Value
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
IUPAC Name(E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide
InChI KeyDCUJBDTYGVUEBM-CSKARUKUSA-N

1. Anticancer Activity

Indole derivatives, including (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide, have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

2. Anti-inflammatory Properties

Research indicates that compounds with indole structures can modulate inflammatory pathways. This compound may inhibit the activity of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Effects

Some studies suggest that indole-based compounds possess neuroprotective properties, potentially beneficial in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. This could be attributed to their ability to reduce oxidative stress and inflammation in neuronal cells.

Study on Anticancer Activity

A study conducted on various indole derivatives demonstrated that (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Study on Anti-inflammatory Effects

In a preclinical model of inflammation, this compound was tested for its ability to reduce edema in carrageenan-induced paw edema in rats. The results indicated a significant reduction in paw volume compared to the control group, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Activity

In vitro studies using SH-SY5Y neuroblastoma cells showed that (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide protected against oxidative stress-induced cell death. The compound reduced reactive oxygen species (ROS) levels and increased cell viability by approximately 30% at concentrations up to 50 µM.

The mechanism of action for (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide likely involves:

  • Binding Interactions : The indole moiety can engage in π–π stacking interactions and hydrogen bonding with target proteins.
  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression.

Comparison with Similar Compounds

The unique combination of an indole structure with a phenylpropene backbone may confer distinct pharmacological properties compared to other similar compounds:

Compound Structural Features Unique Properties
IndomethacinIndole structure + acetic acidStrong anti-inflammatory effects
TryptophanIndole structure + amino acidPrecursor to serotonin; important in neurotransmission
(S)-(±)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideCinnamamide derivativeExhibits anticonvulsant activity

Q & A

Q. What are the recommended synthetic routes for preparing (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Indole Core Formation : Synthesize the 5-methylindole moiety using Fischer indole synthesis or transition-metal-catalyzed cyclization (e.g., Pd-mediated coupling) .

Amide Coupling : React the indole-ethylamine intermediate with (2E)-3-phenylprop-2-enoyl chloride using coupling reagents like EDC/HOBt in anhydrous DMF or THF under inert conditions .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the pure product.

  • Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry (E-configuration) using NOESY NMR or X-ray crystallography .

Q. How can the structural integrity and purity of the compound be validated?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) to confirm stereochemistry and bond angles .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to verify proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm for the E-configuration) and absence of impurities .
  • HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (e.g., [M+H]+^+ peak) and purity (>95%) .

Q. What solubility and stability profiles should researchers consider during experimental design?

  • Methodological Answer :
  • Solubility : The compound is lipophilic due to the indole and phenyl groups. Test solubility in DMSO (common stock solvent for biological assays) and organic solvents (e.g., ethanol, acetone). For aqueous buffers, use <1% DMSO to avoid cytotoxicity .
  • Stability : Conduct stability studies under varying pH (4–9), temperature (−20°C to 25°C), and light exposure. Store lyophilized powder at −20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating HDAC inhibitory activity?

  • Methodological Answer :
  • In Vitro HDAC Inhibition :
  • Enzyme Assay : Use fluorogenic substrates (e.g., acetylated lysine derivatives) with purified HDAC isoforms. Measure IC50_{50} values via fluorescence quenching (ex: 355 nm, em: 460 nm) .
  • Cell-Based Assays : Treat HCT116 (colon carcinoma) or A549 (lung adenocarcinoma) cells with the compound (0.1–10 µM). Assess viability via MTT assay and HDAC activity via Western blot (acetylated histone H3/H4) .
  • In Vivo Efficacy :
  • Xenograft Models : Administer the compound intraperitoneally (50–100 mg/kg/day) in immunodeficient mice bearing HCT116 tumors. Monitor tumor volume and toxicity (e.g., weight loss, organ histopathology) .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., SAHA for HDAC inhibition) .
  • Compound Stability : Verify batch-to-batch consistency via HPLC and assess metabolic stability using liver microsomes. Adjust for protein binding in cell culture media .
  • Off-Target Effects : Perform kinome-wide profiling or CRISPR screens to identify unintended targets .

Q. What strategies enable structure-activity relationship (SAR) studies for optimizing HDAC inhibition?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substitutions on the indole (e.g., 5-fluoro, 5-methoxy) or propenamide (e.g., nitro, methoxy) groups. Compare IC50_{50} values across isoforms (HDAC1 vs. HDAC6) .
  • Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to HDAC catalytic sites. Validate with mutagenesis studies (e.g., Zn2+^{2+}-binding residue mutations) .

Safety and Handling

  • Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact. Refer to SDS for toxicity data (e.g., LD50_{50} in rodents) .
  • Disposal : Follow institutional guidelines for halogenated organic waste.

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